molecular formula C12H21NO4 B2579350 (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid CAS No. 854250-89-8

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No. B2579350
CAS RN: 854250-89-8
M. Wt: 243.303
InChI Key: FPMRFGHGLLFAJZ-QMMMGPOBSA-N
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Description

A chemical compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number. It may also include the compound’s natural occurrence or synthetic preparation .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and experimental conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction conditions, the reactants and products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability of the compound. These properties can often be predicted using computational methods or determined experimentally .

Scientific Research Applications

Synthesis of Hydroxyproline Derivatives

Derivatives of 2-amino-4-pentenoic acid have been efficiently resolved and used in the synthesis of 4-hydroxyproline derivatives through a process involving epoxidation followed by intramolecular cyclization. This method yields compounds with significant potential in pharmaceutical development and research into peptide structure and function (Krishnamurthy et al., 2014).

Development of Synthetic Opioid Ligands

The synthesis of Boc-protected amino acids, including those similar to "(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid," has been applied to the rapid development of synthetic opioid ligands. These ligands often show superior potency at opioid receptor types due to the introduction of unnatural amino acids, demonstrating the compound's utility in medicinal chemistry (Bender et al., 2015).

Novel Unnatural Amino Acids for Peptidomimetics

A novel approach to synthesizing unnatural amino acids for peptidomimetic applications involves the efficient creation of compounds like 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives. These building blocks are critical for the development of peptides that can mimic natural peptide structures and functions, showcasing the versatility of amino acid derivatives in drug design and development (Pascal et al., 2000).

Enantioselective Addition to Aldehydes

The use of Boc-protected amino acids in catalyzing asymmetric additions to aldehydes highlights the importance of these compounds in synthetic chemistry. By optimizing ligand structures derived from amino acids, researchers have developed methodologies to create chiral alcohols with high enantioselectivity, which are valuable in pharmaceutical synthesis (Richmond et al., 2005).

Solid-Supported Synthesis of Benzazepines

Another application involves the solid-supported solution-phase synthesis of benzazepine derivatives starting from Boc-protected amino acids. This process demonstrates the utility of these compounds in generating diverse molecular structures efficiently, which can have implications in drug discovery and development (Van den Eynde et al., 2004).

Mechanism of Action

The mechanism of action of a compound, especially in a biological context, refers to how the compound interacts with its target. This could involve binding to a specific site, triggering a cascade of reactions, or blocking a particular pathway .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. This includes information on its toxicity, flammability, environmental impact, and safe handling practices .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in different contexts .

properties

IUPAC Name

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMRFGHGLLFAJZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

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